molecular formula C21H22N4OS B482398 3-Benzyl-6-[(4-tert-butylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 825604-89-5

3-Benzyl-6-[(4-tert-butylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B482398
CAS No.: 825604-89-5
M. Wt: 378.5g/mol
InChI Key: QUSCWUFYEUYVGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Benzyl-6-[(4-tert-butylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate benzyl and phenoxy derivatives with triazole and thiadiazole precursors. One common method includes the use of phosphorus oxychloride as a dehydrating agent to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

The mechanism of action of 3-Benzyl-6-[(4-tert-butylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer activities .

Properties

CAS No.

825604-89-5

Molecular Formula

C21H22N4OS

Molecular Weight

378.5g/mol

IUPAC Name

3-benzyl-6-[(4-tert-butylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H22N4OS/c1-21(2,3)16-9-11-17(12-10-16)26-14-19-24-25-18(22-23-20(25)27-19)13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3

InChI Key

QUSCWUFYEUYVGR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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